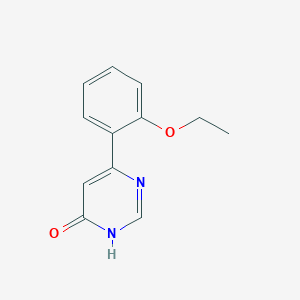
6-(2-Ethoxyphenyl)pyrimidin-4-ol
Descripción general
Descripción
6-(2-Ethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 6-(2-Ethoxyphenyl)pyrimidin-4-ol is C12H12N2O2. The molecular weight is 216.24 g/mol.Chemical Reactions Analysis
Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, can undergo various chemical reactions. For instance, they can react with ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Pharmacology
Pyrimidine derivatives, including compounds like 6-(2-Ethoxyphenyl)pyrimidin-4-ol, are significantly distributed in nature and play a crucial role in biological processes due to their presence in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The pyrimidine ring, a common structure in these compounds, is a prominent pharmacophore due to its promising applications in medicine. Specific derivatives of pyrimidine have been studied for their potential in anti-inflammatory and analgesic activities. For instance, the pyrimidine derivative with chlorophenyl substitution has shown potent anti-inflammatory and analgesic activities, indicating the importance of the substituent's nature on the compound's bioactivity (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antioxidant and Enzyme Inhibition
Pyrimidine derivatives have been found to exhibit significant antioxidant properties, with certain derivatives showing notable inhibitory potency against specific enzymes. For example, 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or a catechol moiety have shown activity as aldose reductase inhibitors in the micromolar/submicromolar range. The introduction of a hydroxy group in specific positions enhanced the inhibitory potency of these compounds, highlighting the importance of molecular structure in enzyme pharmacophoric recognition (C. La Motta et al., 2007).
Antiviral Activity
Some pyrimidine derivatives have been found to inhibit retrovirus replication in cell culture effectively. Despite their poor activity against DNA viruses, these compounds have shown promising results in inhibiting viruses like the human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. This indicates the potential of certain pyrimidine derivatives in antiviral therapies (D. Hocková et al., 2003).
Nonlinear Optical Materials
Pyrimidine derivatives have also garnered interest due to their promising applications in nonlinear optics (NLO) fields. Studies have shown that certain derivatives exhibit considerable NLO character, suggesting their potential for optoelectronic and high-technology applications. Theoretical and experimental analyses, including density functional theory (DFT) and time-dependent DFT (TDDFT), have been utilized to explore the NLO properties of these materials (A. Hussain et al., 2020).
Supramolecular Chemistry
The strong dimerization capabilities of certain ureidopyrimidone derivatives, which include a pyrimidine moiety, have been extensively studied. These derivatives can dimerize via hydrogen bonding, forming stable structures in solution and solid-state. This property is significant in supramolecular chemistry, where the formation and stability of molecular complexes are of great interest (F. H. Beijer et al., 1998).
Fluorescent Sensing and Imaging
Pyrimidine derivatives have been employed in the design of fluorescent sensors and for bacterial cell imaging. For instance, specific derivatives have been used for the selective recognition of ions, showcasing "OFF-ON type" fluorescence modes upon interaction with specific ions. This property has practical applications in imaging and sensing, contributing to fields like biological imaging and environmental monitoring (N. Yadav & Ashutosh Kumar Singh, 2018).
Mecanismo De Acción
While the specific mechanism of action for 6-(2-Ethoxyphenyl)pyrimidin-4-ol is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
While specific safety and hazard information for 6-(2-Ethoxyphenyl)pyrimidin-4-ol is not available, general safety measures for handling pyrimidines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Pyrimidines, including 6-(2-Ethoxyphenyl)pyrimidin-4-ol, have broad potential applications in various fields due to their interesting biological properties. They have been applied on a large scale in the medical and pharmaceutical fields . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-6-4-3-5-9(11)10-7-12(15)14-8-13-10/h3-8H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPFJDLWOEYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)
![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)
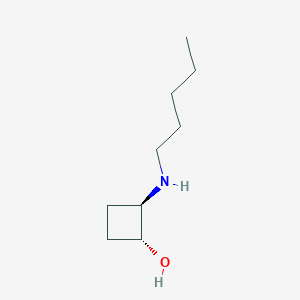
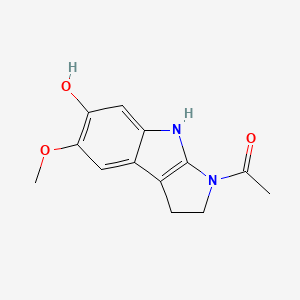
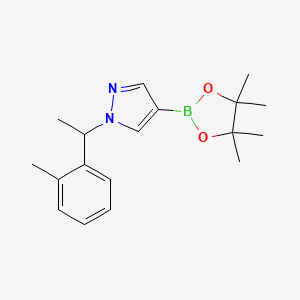
![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
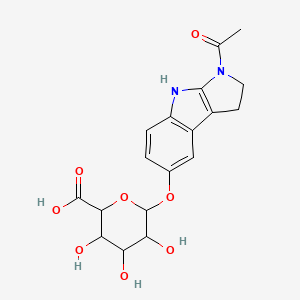
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclobutan-1-ol](/img/structure/B1493652.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)